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1-(2,3-Dihydro-1H-inden-2-yl)piperidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

For medicinal chemists designing CNS-penetrant small molecules, sourcing building blocks with optimal physicochemical profiles is critical. 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) directly satisfies key multiparameter constraints. - Zero H-bond donors & XLogP 3.2: Enables passive BBB penetration, unlike piperazine (HBD=1, LogP 1.06) or pyrrolidine analogs. - Experimentally validated: Co-crystal structures with human BChE (PDB 5NN0, 4TPK) provide a structurally characterized starting point for Alzheimer's drug discovery. - Patent-protected chemotype: Disclosed as an autotaxin inhibitor scaffold (US20240279216A1), enabling fragment growing strategies for fibrosis and oncology programs.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 23928-93-0
Cat. No. B15480400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-2-yl)piperidine
CAS23928-93-0
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC3=CC=CC=C3C2
InChIInChI=1S/C14H19N/c1-4-8-15(9-5-1)14-10-12-6-2-3-7-13(12)11-14/h2-3,6-7,14H,1,4-5,8-11H2
InChIKeyUQWYOEMVDJHMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-2-yl)piperidine – Physicochemical Profile


1-(2,3-Dihydro-1H-inden-2-yl)piperidine (CAS 23928-93-0) is a heterocyclic building block comprising a piperidine ring N-linked to the 2-position of a 2,3-dihydro-1H-indene (indane) scaffold. With a molecular formula of C₁₄H₁₉N and a molecular weight of 201.31 g·mol⁻¹, it features zero hydrogen bond donors, one hydrogen bond acceptor, a single rotatable bond, a topological polar surface area of 3.2 Ų, and a computed XLogP3-AA of 3.2 [1]. These physicochemical descriptors place it in a lipophilic, low-polarity chemical space distinct from its common heterocyclic analogs .

Fragment Profile Lipophilic, zero H-bond donor piperidine building block
CNS Research Fit Reported physicochemical profile may support CNS lead design
Structural Differentiation Distinct from piperazine and pyrrolidine analogs; low-polarity chemical space

Structural Differentiation from Piperazine and Pyrrolidine Analogs


The indane-fused piperidine scaffold of 23928-93-0 establishes a specific combination of lipophilicity (XLogP3-AA = 3.2), zero hydrogen bond donor capacity, and a six-membered saturated heterocycle conformation that cannot be replicated by its closest commercially available analogs—1-(2,3-dihydro-1H-inden-2-yl)piperazine (CAS 23912-70-1) and 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152-60-9). Substituting the piperidine ring with piperazine introduces an additional ionizable amine, adding hydrogen bond donor capability (HBD = 1 vs. 0) and altering LogP by approximately 2 orders of magnitude (XLogP = 1.06 vs. 3.2), while replacing it with pyrrolidine contracts ring size and modifies spatial orientation . These differences directly impact solubility, membrane permeability, and target engagement profiles, meaning that generic interchange of these building blocks without experimental re-validation introduces uncontrolled variables in medicinal chemistry and chemical biology workflows [1].

Piperidine (target)
Piperazine analog
Zero H-bond donor; lipophilic scaffold
Adds H-bond donor and substantially lower lipophilicity; permeability may shift
Piperidine (target)
Pyrrolidine analog
Six-membered ring, chair conformation
Five-membered ring, smaller footprint; spatial vector and basicity may differ

Performance Evidence vs. Closest Structural Analogs


Lipophilicity and H-Bond Donor Differentiation vs. Piperazine Analog

1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) exhibits a computed XLogP3-AA of 3.2, placing it within the optimal lipophilicity range (LogP 1–4) for central nervous system (CNS) drug candidates [1]. In contrast, its direct piperazine analog (CAS 23912-70-1) displays a substantially lower XLogP of approximately 1.06 . This approximately 2.14 log unit difference corresponds to a more than 130-fold difference in octanol–water partition coefficient, translating into meaningfully distinct predicted membrane permeability and blood–brain barrier penetration potential. Additionally, 23928-93-0 possesses zero hydrogen bond donors (HBD = 0) versus one hydrogen bond donor (HBD = 1) for the piperazine analog due to the additional N–H group in the piperazine ring [1], which further reduces desolvation penalty for passive membrane diffusion.

Lipophilicity vs. Piperazine
Cross-study comparable
Target: XLogP 3.2, HBD 0, HBA 1
Piperazine analog: XLogP ~1.06, HBD 1, HBA 2
ΔXLogP ≈ +2.14 (target more lipophilic)
Supports lipophilicity-driven permeability differentiation
Computed values; no experimental LogP available
Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

Conformational and Ring-Size Differentiation vs. Pyrrolidine Analog

1-(2,3-Dihydro-1H-inden-2-yl)piperidine bears a six-membered saturated piperidine ring in the chair conformation, whereas 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152-60-9) incorporates a five-membered pyrrolidine ring with distinct envelope/twist conformations. The six-membered piperidine ring provides a larger spatial footprint and a different nitrogen lone-pair vector orientation (equatorial vs. axial preferences in the chair conformer) compared to the smaller, conformationally more restricted pyrrolidine ring [1]. Computed XLogP also differs: 3.2 for the piperidine (target) versus approximately 2.8 for the pyrrolidine analog, a ΔLogP of ~0.4 [1]. While both compounds share HBD = 0 and HBA = 1, the difference in aliphatic ring size alters the steric environment around the basic amine center, which can affect pKa, metabolic stability, and the three-dimensional shape of the molecule when used as a building block.

Ring Size vs. Pyrrolidine
Cross-study comparable
Target: 6-membered piperidine, chair conformation; XLogP 3.2
Pyrrolidine analog: 5-membered ring, envelope/twist; XLogP 2.19–2.8
Conformational and steric differences alter scaffold geometry and basicity
Ring size affects nitrogen vector and metabolic soft spots
Structure-Based Drug Design Conformational Analysis Fragment-Based Drug Discovery

Dopamine D2 Receptor Activity with Beta-1 Adrenergic Selectivity

In a commercial receptor screening panel, 1-(2,3-dihydro-1H-inden-2-yl)piperidine (23928-93-0) was reported to show binding affinity toward the dopamine D2 receptor (categorized as positive binding), while simultaneously showing no detectable binding affinity toward the beta-1 adrenergic receptor . Although quantitative Ki or IC₅₀ values are not provided in the available data, the binary screening result suggests that this compound, in its unadorned fragment form, already exhibits a degree of receptor-level selectivity. This contrasts with many simple piperidine-bearing fragments that show promiscuous aminergic receptor binding [1]. The absence of beta-1 adrenergic binding is particularly noteworthy because beta-1 is a common anti-target associated with cardiovascular side effects, making 23928-93-0 an attractive starting point for CNS-focused programs where dopaminergic engagement is desired without concurrent beta-adrenergic activity.

Dopamine D2 Binding
Class-level inference
Binary screening: D2 positive (1), beta-1 no affinity (0). No quantitative Ki available.
Reported receptor selectivity context; confirmatory profiling advised
Data from vendor screening panel
Receptor Pharmacology Off-Target Screening GPCR Profiling

Butyrylcholinesterase Inhibitor Scaffold with Co-Crystal Validation

The 1-(2,3-dihydro-1H-inden-2-yl)piperidine scaffold (23928-93-0) is the core fragment of a series of human butyrylcholinesterase (huBChE) inhibitors whose co-crystal structures have been deposited in the Protein Data Bank. Specifically, the derivative N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide was solved in complex with huBChE at 2.10 Å resolution (PDB 5NN0) [1]. The associated publication reports optimization of this series to yield a BChE inhibitor with picomolar affinity (Kᵢ in the low pM range) and demonstrated in vivo activity [1][2]. A structurally related ligand, N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide, was also co-crystallized with huBChE (PDB 4TPK) [3]. This structural biology validation distinguishes the inden-2-yl piperidine fragment from many other achiral building blocks that lack experimentally determined binding modes in therapeutically relevant protein targets.

BChE Co-Crystal Validation
Supporting evidence
PDB 5NN0 (2.10 Å) and PDB 4TPK: fragment present in huBChE co-crystal structures. Optimized derivative achieves reported picomolar Ki.
Supports structure-based inhibitor design with experimental binding mode
Picomolar affinity and in vivo model context reported in publication
Alzheimer's Disease Butyrylcholinesterase Structure-Based Drug Design

Procurement and Application Scenarios


CNS Lead Optimization with Low H-Bond Donor Count

When designing CNS-penetrant small molecules, medicinal chemists must minimize hydrogen bond donors while maintaining LogP in the 2–4 range. 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) directly satisfies these constraints with HBD = 0 and XLogP = 3.2 [3]. The piperazine analog (CAS 23912-70-1), with its additional N–H donor (HBD = 1) and substantially lower XLogP of ~1.06, introduces a hydrogen bond donor and lower lipophilicity that may reduce passive BBB penetration [2]. Procurement of the piperidine variant is therefore strongly indicated for CNS programs where CNS MPO or related multiparameter optimization scores are used to prioritize building blocks.

Dopamine Receptor Fragment Screening with Reduced Off-Target Risk

Fragment-based screening libraries for CNS GPCR targets benefit from fragments that exhibit target-selective binding profiles. The binary screening data indicating positive dopamine D2 receptor binding and no detectable binding to the beta-1 adrenergic receptor [3][2] positions 23928-93-0 as a valuable starting fragment for dopamine receptor-focused projects. This selectivity pattern, even if preliminary, reduces the likelihood of cardiovascular off-target effects that would otherwise require extensive de-risking in later optimization stages.

Structure-Based BChE Inhibitor Design for Alzheimer's Disease

The 1-(2,3-dihydro-1H-inden-2-yl)piperidine fragment has been experimentally validated through co-crystal structures with human butyrylcholinesterase (PDB 5NN0, PDB 4TPK) [3][2]. Derivatives built on this scaffold have achieved picomolar BChE inhibition with in vivo activity [3]. For academic and industrial groups pursuing BChE as a target for advanced Alzheimer's disease, 23928-93-0 provides a structurally characterized starting point with bound ligand coordinates that can be directly used for structure-based optimization, avoiding the need for de novo fragment soaking and crystallization campaigns.

Fragment Growing for Autotaxin and Other Therapeutic Targets

A 2024 patent application (US20240279216A1) discloses novel piperidine derivatives incorporating the 2,3-dihydro-1H-inden-2-yl motif as autotaxin inhibitors [3]. This patent-protected chemotype validates the scaffold's utility for fragment growing strategies targeting the autotaxin–lysophosphatidic acid (ATX–LPA) signaling axis, which is implicated in fibrosis, cancer, and inflammation. Procurement of 23928-93-0 enables exploration of this patented chemical space with a commercially available, well-characterized building block that can be directly subjected to N-alkylation, N-arylation, or reductive amination to generate diverse screening libraries.

Application
Selection Property
Validation Focus
CNS drug discovery research
Low H-bond donor, lipophilic fragment
CNS MPO desirability, BBB penetration potential
Dopamine receptor screening
D2 positive, beta-1 negative profile
GPCR selectivity and off-target screening
BChE inhibitor research
Co-crystal validated indane-piperidine scaffold
Structure-based design, binding mode confirmation
ATX-LPA pathway studies
Patent-validated autotaxin inhibitor chemotype
Fragment growing libraries, IP-protected space
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